molecular formula C15H29ClN2O2 B13557559 tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride

tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride

Cat. No.: B13557559
M. Wt: 304.85 g/mol
InChI Key: MGXSNPSJUXGGKR-UHFFFAOYSA-N
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Description

This compound is a spirocyclic carbamate derivative featuring a spiro[3.5]nonane core. Key structural attributes include:

  • A tert-butyl carbamate group at the 2-position of the spiro ring.
  • An aminomethyl substituent at the 7-position.
  • A hydrochloride salt form, enhancing solubility and stability for pharmaceutical applications.

The spiro architecture introduces conformational rigidity, which is advantageous in drug design for improving target selectivity and metabolic stability .

Properties

Molecular Formula

C15H29ClN2O2

Molecular Weight

304.85 g/mol

IUPAC Name

tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C15H28N2O2.ClH/c1-14(2,3)19-13(18)17-12-8-15(9-12)6-4-11(10-16)5-7-15;/h11-12H,4-10,16H2,1-3H3,(H,17,18);1H

InChI Key

MGXSNPSJUXGGKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCC(CC2)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a spiro nonane derivative, followed by the introduction of an aminomethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, ensuring the compound is produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often through the use of specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more hydrogenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.

Scientific Research Applications

tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s spiro structure allows it to fit into unique binding sites, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight CAS No. Key Structural Features Reference
tert-Butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride C₁₄H₂₆ClN₃O₂ 303.83 Not specified Spiro[3.5]nonane core, aminomethyl at C7, tert-butyl carbamate at C2
tert-Butyl 7-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate hydrochloride C₁₃H₂₅ClN₂O₃ 292.81 EN300-1879676 5-oxa (ether) in spiro ring, carbamate at C8
tert-Butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride C₁₃H₂₅ClN₂O₂ 280.81 2173992-35-1 Azaspiro (N at C7), carbamate at C1 (no aminomethyl)
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate C₁₁H₂₀N₂O₂ 212.29 880545-32-4 Bicyclo[4.1.0] core (smaller ring system)
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide C₃₄H₂₈F₅N₅O₄ 689.61 Not specified Spiro[4.5]decane core, trifluoromethylpyrimidine substituent

Key Observations:

  • Spiro Ring Modifications: The target compound’s spiro[3.5]nonane core differs from spiro[4.5]decane in ring size, affecting conformational flexibility .
  • Heteroatom Substitution: The 5-oxa variant (Enamine) introduces an ether linkage, likely improving metabolic stability but reducing basicity compared to the target’s aminomethyl group .
  • Substituent Positioning: The absence of an aminomethyl group in Aladdin’s analog (CAS 2173992-35-1) may limit hydrogen-bonding interactions in biological systems .
  • Bicyclic vs.

Crystallographic and Computational Tools

Structural elucidation of spiro compounds relies on tools like SHELX (for small-molecule refinement) and CCP4 (for macromolecular crystallography) . These programs aid in resolving conformational details critical for structure-activity relationship (SAR) studies.

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